1-Chloro-2,2-dimethoxypropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

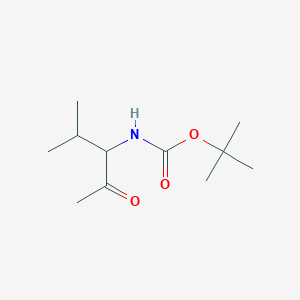

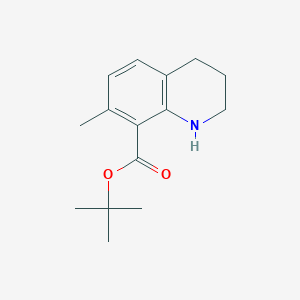

1-Chloro-2,2-dimethoxypropane is an organic compound used in chemical synthesis . It is a derivative of 2,2-Dimethoxypropane, which is a colorless liquid and the product of the condensation of acetone and methanol . The degradation study of 2,2-Dimethoxypropane in ionic liquids showed the formation of 2-methoxypropene (MPP) and 2-ethoxypropene (EPP) in an identical ratio due to the tunneling effect .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dichloro-1-propene with N-bromosuccinimide in the presence of a few drops of concentrated sulfuric acid .Molecular Structure Analysis

The molecular formula of this compound is C5H11ClO2 . The linear formula is ClCH2C(OCH3)2CH2Br . The molecular weight is 217.49 g/mol .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 69-71°C . Its density is 1.465±0.06 g/cm3 .科学的研究の応用

Decomposition Studies

1-Chloro-2,2-dimethoxypropane (CDP) is utilized in the study of metastable decompositions of gem-dimethoxyalkanes, specifically 2,2-dimethoxypropane, upon electron impact. This research, conducted by Sekiguchi et al. (2000), employed mass-analyzed ion kinetic energy spectrometry and D-labeling techniques to observe the decomposition process, contributing to a better understanding of the behavior of these compounds under electron impact conditions (Sekiguchi et al., 2000).

Synthesis of Internal Electron Donors

In the realm of catalysis, this compound is crucial for synthesizing certain internal electron donors. For instance, Lin-lin (2011) synthesized 2,2-diphenyl-1,3-dimethoxypropane from benzophenone and other reactants, demonstrating the significance of CDP in producing complex organic molecules (Yan Lin-lin, 2011).

Modeling and Dynamics in Solutions

CDP plays a role in modeling and dynamics studies of various ethers in solutions. Hezaveh et al. (2011) conducted a comparative molecular dynamics study of 1,2-dimethoxyethane and 1,2-dimethoxypropane in different solvents. Their research provides insights into the solvation dynamics and behavior of these ethers, which has implications for understanding solvent-ether interactions in various chemical processes (Hezaveh et al., 2011).

Use in Electron Microscopy

Dierichs and Dosche (2004) explored the use of 2,2-dimethoxypropane, a compound closely related to CDP, as a dehydrating agent in electron microscopy. Their findings have implications for the preparation of single cells for transmission electron microscopy, highlighting the role of CDP in biological imaging techniques (Dierichs & Dosche, 2004).

Complexation Studies

CDP and related compounds are used in complexation studies. Han et al. (2012) demonstrated the formation of a pseudorotaxane structure involving 1,4-dimethoxypillar[5]arene, providing insights into molecular recognition and the design of novel supramolecular systems (Han et al., 2012).

Synthesis of Organic Compounds

CDP is instrumental in the synthesis of organic compounds, as illustrated by Yadav et al. (2001), who used 2,2-dimethoxypropane in the diastereoselective synthesis of 3,4-dihydro-4-amino-2H-1-benzopyrans. This research contributes to the field of organic synthesis, showcasing the versatility of CDP in producing structurally diverse molecules (Yadav et al., 2001).

Safety and Hazards

1-Chloro-2,2-dimethoxypropane is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

作用機序

Target of Action

1-Chloro-2,2-dimethoxypropane is a chemical compound used in organic synthesis It’s structurally similar to 1-bromo-3-chloro-2,2-dimethoxypropane, which is also used in chemical synthesis .

Mode of Action

It’s likely that it interacts with its targets through chemical reactions, contributing to the synthesis of more complex organic compounds .

Biochemical Pathways

As a reagent in organic synthesis, it’s likely involved in various biochemical reactions, depending on the specific synthesis process .

Result of Action

The result of this compound’s action is the formation of new organic compounds through chemical synthesis . The specific molecular and cellular effects depend on the compounds being synthesized and the reaction conditions.

特性

IUPAC Name |

1-chloro-2,2-dimethoxypropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKKWGMMSYGKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2755719.png)

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)

![1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2755724.png)